molecular formula C21H26N2O3S B14952308 Methyl 4-(4-methylphenyl)-2-{[(4-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate

Methyl 4-(4-methylphenyl)-2-{[(4-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate

Cat. No.: B14952308
M. Wt: 386.5 g/mol
InChI Key: KEDJEJSOXSKDIE-UHFFFAOYSA-N
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Description

Methyl 4-(4-methylphenyl)-2-{[(4-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-methylphenyl)-2-{[(4-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.

    Substitution Reactions: The thiophene ring is then subjected to substitution reactions to introduce the 4-methylphenyl and 4-methylpiperidin-1-yl groups.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methylphenyl)-2-{[(4-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-(4-methylphenyl)-2-{[(4-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of Methyl 4-(4-methylphenyl)-2-{[(4-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-ethylphenyl)-2-{[(4-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate
  • Methyl 4-(4-methylphenyl)-2-{[(4-ethylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate

Uniqueness

Methyl 4-(4-methylphenyl)-2-{[(4-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring and the presence of both 4-methylphenyl and 4-methylpiperidin-1-yl groups. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

methyl 4-(4-methylphenyl)-2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C21H26N2O3S/c1-14-4-6-16(7-5-14)17-13-27-20(19(17)21(25)26-3)22-18(24)12-23-10-8-15(2)9-11-23/h4-7,13,15H,8-12H2,1-3H3,(H,22,24)

InChI Key

KEDJEJSOXSKDIE-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)C)C(=O)OC

Origin of Product

United States

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